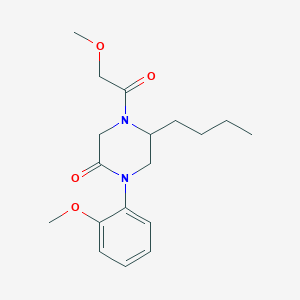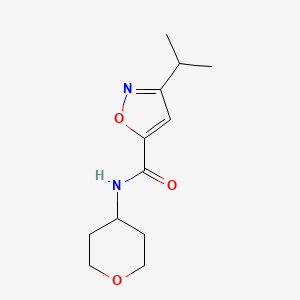![molecular formula C14H11ClN2O3S B5505355 2-(9-chloro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B5505355.png)
2-(9-chloro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar thiazine and acetamide derivatives involves multi-step chemical reactions that start with foundational compounds like 2-aminobenzothiazole, which is then reacted with chloroacetylchloride, hydrazine hydrate, and other specific reagents to form novel heterocyclic compounds. These compounds are characterized by various spectroscopic techniques and have been tested for their biological activities, indicating a broad process adaptable for synthesizing complex molecules like the one (Bhoi et al., 2015) (Borad et al., 2015).
Molecular Structure Analysis
The molecular structure of thiazine derivatives is confirmed through analytical and spectral studies, including single-crystal X-ray diffraction, which verifies the structure of the reaction products. This analytical approach is crucial for understanding the geometric and electronic configuration of such complex molecules, indicating the importance of structural analysis in chemical synthesis (Janardhan et al., 2014).
Chemical Reactions and Properties
Thiazine and acetamide derivatives undergo various chemical reactions, forming new compounds with diverse biological and chemical activities. These reactions include coupling methodologies and reactions with different electrophilic and nucleophilic agents, leading to a wide range of products with potentially valuable properties (Gull et al., 2016).
Physical Properties Analysis
The physical properties of such compounds can be deduced from their crystalline structure, as observed through X-ray crystallography. The arrangement of molecules in the crystal lattice can reveal intermolecular interactions and stability, providing insights into the physical characteristics of these compounds, such as solubility, melting points, and more (Saravanan et al., 2016).
Chemical Properties Analysis
The chemical properties of thiazine and acetamide derivatives are influenced by their functional groups, which determine reactivity, chemical stability, and interaction with biological systems. These properties are crucial for the application of these compounds in various fields, including pharmaceuticals, materials science, and as potential antibacterial agents. The specific interactions and reactivity patterns of these compounds can be studied through spectroscopic analysis and chemical reactivity tests (Ahmad et al., 2012).
Applications De Recherche Scientifique
Antibacterial Agents
A novel series of derivatives was synthesized for their potential as antibacterial agents, demonstrating broad-spectrum activity against both Gram-positive and Gram-negative bacteria. This research highlights the compound's utility in developing new antibacterial agents with potential applications in treating infectious diseases (Manoj N. Bhoi et al., 2015; Mayuri A. Borad et al., 2015).
Anti-inflammatory Agents
Compounds derived from this chemical have been evaluated for their anti-inflammatory properties, showing potential for the treatment of inflammatory conditions. This underscores the compound's relevance in synthesizing new anti-inflammatory drugs (M. A. Radwan et al., 2009).
Antitumor Activity
The synthesis of various derivatives has also been explored for antitumor activity. Some compounds exhibited considerable anticancer activity against a range of cancer cell lines, suggesting the compound's potential in cancer research and therapy development (L. Yurttaş et al., 2015; D. Havrylyuk et al., 2010).
Antioxidant Agents
Research on the compound's derivatives has shown antioxidant properties, important for developing treatments to mitigate oxidative stress-related diseases. This highlights the compound's utility in creating new antioxidant agents (A. Hossan, 2020).
Synthesis of Heterocyclic Compounds
The compound has been used as a building block in synthesizing fused thiazolo[3,2-a]pyrimidinones, showcasing its importance in the development of novel heterocyclic compounds with potential pharmacological applications (B. Janardhan et al., 2014).
Propriétés
IUPAC Name |
2-(9-chloro-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O3S/c15-9-5-6-12-11(7-9)10-3-1-2-4-13(10)21(19,20)17(12)8-14(16)18/h1-7H,8H2,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWCQLEZIPJHATF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=CC(=C3)Cl)N(S2(=O)=O)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-chlorophenyl)[4-(2,3-dimethoxybenzyl)-6,7,8-trimethoxy-1-isoquinolinyl]methanol](/img/structure/B5505275.png)
![2-methyl-5-[4-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-ylcarbonyl)-1-piperazinyl]-3(2H)-pyridazinone dihydrochloride](/img/structure/B5505280.png)
![(2-{[(1S*,5R*)-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}-3-thienyl)amine](/img/structure/B5505286.png)
![6,8,8-trimethyl-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]isoquinoline](/img/structure/B5505287.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methyl-3-nitrobenzamide](/img/structure/B5505295.png)
![(4aR*,7aS*)-1-[(4-methyl-1H-imidazol-5-yl)methyl]-4-(2-thienylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5505303.png)



![4-{[(2,4-dichlorophenoxy)acetyl]amino}benzoic acid](/img/structure/B5505362.png)

![N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5505376.png)

